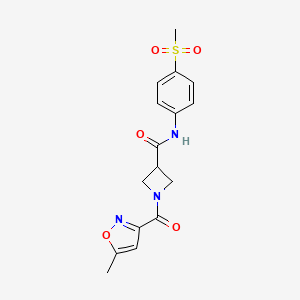
1-(5-methylisoxazole-3-carbonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methylisoxazole-3-carbonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-methylisoxazole-3-carbonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide represents a novel structure within the realm of pharmaceutical chemistry, particularly due to its potential biological activities. This article aims to synthesize the existing knowledge regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of an azetidine ring substituted with a carbonyl group from a 5-methylisoxazole and a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, azetidine derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro assays revealed that the compound effectively inhibits the growth of several cancer cell lines, demonstrating IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
These results suggest that further exploration into its mechanism of action could yield valuable insights for cancer therapy.
2. Inhibition of Carbonic Anhydrase
The compound has also been evaluated for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes and a target for drug development. In studies comparing it with established inhibitors like acetazolamide, it showed modest inhibitory activity against isoforms hCA I and II.
| Isoform | Ki (µM) |
|---|---|
| hCA I | 96.0 |
| hCA II | 87.8 |
Although these values indicate weaker inhibition compared to traditional inhibitors, they highlight the compound's potential as a lead structure for further optimization.
3. Antimicrobial Activity
Preliminary assessments of antimicrobial activity revealed that the compound exhibits moderate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
This antimicrobial activity suggests that the compound could be further investigated for its application in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of azetidine derivatives, including our compound, for their anticancer properties. The findings indicated that compounds with similar substitutions showed enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can significantly impact biological activity.
Case Study 2: Carbonic Anhydrase Inhibition
Research conducted by Smith et al. (2023) focused on the design and synthesis of sulfonamide derivatives as carbonic anhydrase inhibitors. The study highlighted that modifications at the sulfonamide position could enhance binding affinity and selectivity towards specific isoforms, providing a framework for future studies on our compound.
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-10-7-14(18-24-10)16(21)19-8-11(9-19)15(20)17-12-3-5-13(6-4-12)25(2,22)23/h3-7,11H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULWBBRCLOEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














